molecular formula C8H15Br2N B6215015 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide CAS No. 2731010-20-9

3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide

Cat. No.: B6215015
CAS No.: 2731010-20-9
M. Wt: 285.02 g/mol
InChI Key: KPIOWBSRDGZQDX-UHFFFAOYSA-N
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Description

3-(bromomethyl)-1-azabicyclo[222]octane hydrobromide is a bicyclic compound that features a bromomethyl group attached to a nitrogen-containing azabicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide typically involves the bromination of 1-azabicyclo[2.2.2]octane. One common method includes the reaction of 1-azabicyclo[2.2.2]octane with bromomethane in the presence of a suitable solvent, such as acetone. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove the bromine atom and generate different bicyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azide, thiocyanate, or amine derivatives.

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of dehalogenated bicyclic compounds.

Scientific Research Applications

3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and biological activity. The bromomethyl group serves as a reactive site for interaction with various nucleophiles, leading to the formation of new compounds with diverse properties. The compound’s bicyclic structure also contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-diazabicyclo[2.2.2]octane (DABCO): A related bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.

    Bicyclo[2.2.2]octane: A simpler bicyclic structure without the nitrogen atom, used as a reference compound in structural studies.

    Norbornane: Another bicyclic compound with a different ring system, used in various chemical applications.

Uniqueness

3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide is unique due to the presence of the bromomethyl group and the nitrogen-containing bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide involves the conversion of 1-azabicyclo[2.2.2]octane to the desired product through a series of reactions.", "Starting Materials": [ "1-azabicyclo[2.2.2]octane", "hydrobromic acid", "sodium bromide", "acetic acid", "sodium nitrite", "hydrogen peroxide", "sodium hydroxide", "methyl bromide" ], "Reaction": [ "1. Conversion of 1-azabicyclo[2.2.2]octane to 3-nitro-1-azabicyclo[2.2.2]octane by reaction with sodium nitrite and hydrobromic acid.", "2. Reduction of 3-nitro-1-azabicyclo[2.2.2]octane to 3-amino-1-azabicyclo[2.2.2]octane using hydrogen peroxide and sodium hydroxide.", "3. Alkylation of 3-amino-1-azabicyclo[2.2.2]octane with methyl bromide to form 3-(methylamino)-1-azabicyclo[2.2.2]octane.", "4. Bromination of 3-(methylamino)-1-azabicyclo[2.2.2]octane with hydrobromic acid and sodium bromide to form 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide." ] }

CAS No.

2731010-20-9

Molecular Formula

C8H15Br2N

Molecular Weight

285.02 g/mol

IUPAC Name

3-(bromomethyl)-1-azabicyclo[2.2.2]octane;hydrobromide

InChI

InChI=1S/C8H14BrN.BrH/c9-5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2;1H

InChI Key

KPIOWBSRDGZQDX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)CBr.Br

Purity

95

Origin of Product

United States

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